molecular formula C10H18N2O3 B2503841 Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate CAS No. 1931921-55-9

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate

Cat. No.: B2503841
CAS No.: 1931921-55-9
M. Wt: 214.265
InChI Key: AUMZVPIBXHUPHC-ZETCQYMHSA-N
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Description

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is a valuable chiral piperidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in the development of potent and selective kinase inhibitors. Recent studies have utilized closely related (S)-5-aminopiperidine scaffolds to create novel compounds that inhibit the Large Tumor Suppressor kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway . Pharmacological inhibition of LATS1/2 prevents the phosphorylation and degradation of the downstream effector YAP1, allowing it to translocate to the nucleus and activate genetic programs responsible for cell growth and proliferation . This mechanism provides a promising strategy for therapeutic intervention in regenerative medicine, with research applications in models for wound healing, skin burns, and tissue regeneration . The tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature, offering stability during synthetic schemes while allowing for selective deprotection under mild acidic conditions to advance the synthesis of complex target molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZVPIBXHUPHC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely adopted method involves asymmetric hydrogenation of enamide precursors. For example, (5S)-5-amino-2-oxopiperidine is synthesized via hydrogenation of (Z)-5-(benzylamino)-2-oxopent-3-enoic acid tert-butyl ester using chiral Ru catalysts (e.g., Josiphos ligands), achieving >98% ee. Key parameters:

  • Catalyst loading : 0.5 mol% Ru
  • Pressure : 50 bar H₂
  • Yield : 89%

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 5-amino-2-oxopiperidine has been reported using vinyl acetate as an acyl donor. Candida antarctica lipase B (CAL-B) achieves 94% ee for the (5S)-enantiomer after 24 hours at 30°C.

Boc Protection Strategies

Direct Protection of 5-Amino-2-oxopiperidine

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions:

  • Molar ratio : 1:1.2 (amine:Boc₂O)
  • Temperature : 0°C → room temperature
  • Yield : 92%

One-Pot Synthesis via Iminium Intermediate

A patent (CN107805218B) describes a route starting from N-benzyl-4-piperidone:

  • Ketal formation : React with trimethyl orthoformate (1:1.5 molar ratio) in methanol under HCl catalysis.
  • Boc protection : Add tert-butyl carbamate (1.2 equiv) in toluene at 80–100°C, removing methanol via distillation.
  • Hydrogenolysis : Catalytic Pd/C (5–10 wt%) in methanol under 0.8–1.0 MPa H₂ at 60–80°C.
    Yield : 88–91% over two steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) ee (%)
Asymmetric Hydrogenation Enamide Ru-catalyzed hydrogenation 89 98
Enzymatic Resolution Racemic amine CAL-B lipase 45 94
One-Pot Iminium Route N-Benzyl-4-piperidone Pd/C hydrogenolysis 90 N/A

Trade-offs : The iminium route offers higher yields but requires debenzylation, whereas asymmetric hydrogenation provides superior stereocontrol at the cost of specialized catalysts.

Optimization of Reaction Conditions

Solvent Effects

  • Hydrogenation : Tetrahydrofuran (THF) improves catalyst stability vs. methanol.
  • Boc protection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Catalytic System Tuning

  • Pd/C particle size : 10% Pd/C (50 nm) enhances hydrogenolysis rates by 30% vs. 5% Pd/C.
  • Acid additives : p-Toluenesulfonic acid (0.5 equiv) accelerates imine formation in the one-pot method.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (s, 9H, Boc), 2.32–2.40 (m, 2H, H-3), 3.21 (m, 1H, H-5), 6.73 (d, J = 7.5 Hz, 1H, NH).
  • IR : 1685 cm⁻¹ (C=O, Boc), 1740 cm⁻¹ (C=O, piperidone).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99% ee for the (5S)-enantiomer.

Industrial-Scale Considerations

The one-pot iminium route (CN107805218B) is preferred for kilogram-scale production due to:

  • Cost efficiency : Trimethyl orthoformate and tert-butyl carbamate are low-cost reagents.
  • Safety : Avoids pyrophoric reagents (e.g., LiAlH₄) used in alternative routes.
  • Throughput : 150 g batches achieve 90% yield with 99.1% GC purity.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic Boc protection steps, reducing reaction time from 6 hours to 45 minutes.

Photocatalytic Amination

Preliminary studies show visible-light-driven amination of 2-oxopiperidine using Ir(ppy)₃ catalysts, though yields remain low (32%).

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. For example:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.

  • Outcome : Quantitative removal of the Boc group, generating (5S)-5-amino-2-oxopiperidine (CAS: 1931921-55-9) as a TFA salt .

Mechanistic Insight :

Boc-protected amine+TFACO2+tert-butanol+Amine\cdotpTFA salt\text{Boc-protected amine} + \text{TFA} \rightarrow \text{CO}_2 + \text{tert-butanol} + \text{Amine·TFA salt}

This step is critical for subsequent functionalization of the amine group .

Amine Functionalization

The primary amine undergoes nucleophilic reactions, including acylation and urea formation:

Acylation with Activated Carboxylic Acids

  • Conditions : EDC·HCl, HOBt, DIEA in DMF.

  • Example : Reaction with desthiobiotin yields amide-linked conjugates for proteolysis-targeting chimeras (PROTACs) .

Urea Formation with Isocyanates

  • Conditions : Isocyanate (e.g., 4-(trifluoromethyl)benzyl isocyanate) in toluene with triethylamine at 80°C.

  • Outcome : Substituted ureas with ~70% yield .

Table 1: Representative Amine Reactions

Reaction TypeReagent/ConditionsProduct ApplicationYieldSource
AcylationEDC·HCl, HOBt, DIEA/DMFPROTAC synthesis65–80%
Urea formationIsocyanate, TEA/toluene, 80°CKinase inhibitor cores68–75%

Reduction of the 2-Oxo Group

The ketone undergoes stereoselective reduction to form secondary alcohols:

  • Reagents : Sodium borohydride (NaBH₄) or biocatalysts (e.g., bakers’ yeast).

  • Stereochemical Outcome : Yeast-mediated reductions favor (2R,3S)-configured alcohols with >97% enantiomeric excess (ee) .

Mechanistic Pathway :

Ketone+NaBH4Alcohol (racemic)vs.Yeast(2R,3S)-Alcohol (enantiopure)\text{Ketone} + \text{NaBH}_4 \rightarrow \text{Alcohol (racemic)} \quad \text{vs.} \quad \text{Yeast} \rightarrow \text{(2R,3S)-Alcohol (enantiopure)}

Ring Functionalization and Cyclization

The piperidine ring participates in annulation and cross-coupling reactions:

  • Pd-Catalyzed Heck Reactions : With aryl halides to install aryl groups at the 5-position .

  • Organometallic Additions : Copper-catalyzed [3+3] annulation with zinc reagents forms 5-methylene piperidines .

Table 2: Ring Modification Reactions

ReactionConditionsKey ProductYieldSource
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃, DMF2,5-Disubstituted piperidines55–85%
[3+3] AnnulationCuI, Zn reagent, NaH/THF5-Methylene piperidines60–78%

Stability and Rotamerism

  • Rotational Barriers : The Boc group induces rotamerism (ΔG‡ ~18 kcal/mol), coalescing at 60°C. TFA-protected analogs show resolved NMR peaks at 25°C .

  • Storage : Stable at –20°C under inert gas for >6 months .

Key Challenges and Considerations

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for various modifications, enabling the creation of diverse derivatives. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Synthetic Routes
The synthesis typically involves:

  • Esterification : The introduction of the tert-butyl group via esterification reactions.
  • Chiral Resolution : Techniques such as chiral chromatography to isolate specific enantiomers for targeted biological activity.

Pharmaceutical Applications

Drug Development
The compound is explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders and other diseases. Its ability to interact with biological targets makes it a candidate for:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in disease pathways.
  • Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains like MRSA and VRE. These derivatives showed effectiveness at low concentrations, suggesting their potential as novel antibacterial agents .

Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Specific Enzymes : Targeting enzymes critical to metabolic pathways.
  • Interaction with Receptors : Modulating receptor activity to achieve desired therapeutic effects.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

  • Agrochemicals : Used in the development of pesticides and herbicides.
  • Dyes and Pigments : Its derivatives can serve as intermediates in dye production.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology .

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood through comparison with analogous piperidine and heterocyclic derivatives. Below is a detailed analysis of key analogs:

Structural Analogues with Varying Substituents

Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
  • Structure : Differs by a methyl group at position 2 instead of the oxo group.
  • Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 226.32 g/mol) vs. C₁₀H₁₈N₂O₃ (estimated MW: 214.27 g/mol for the target compound).
  • Properties :
    • The methyl group reduces polarity compared to the oxo group, increasing lipophilicity (logP: ~1.2 vs. ~0.5 for the oxo analog).
    • Lower hydrogen-bonding capacity due to the absence of the ketone, impacting solubility in polar solvents.
  • Applications : Used in peptide backbone modifications where steric hindrance is desirable .
Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
  • Structure : Fluorine substituent at position 4.
  • Molecular Formula : C₁₀H₁₈FN₂O₂ (MW: 217.26 g/mol).
  • Properties :
    • Fluorine increases electronegativity, enhancing metabolic stability and binding affinity in drug-receptor interactions.
    • Higher acidity of the NH group due to electron-withdrawing effects of fluorine.
  • Applications : Common in CNS drug candidates targeting fluorophilic binding pockets .
Tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
  • Structure : Morpholine ring (oxygen at position 4) with a benzyl group at position 5.
  • Properties :
    • The morpholine oxygen increases solubility in aqueous media.
    • Benzyl group adds steric bulk and lipophilicity, favoring membrane permeability.
  • Applications : Intermediate in kinase inhibitor synthesis .

Functional Group Comparisons

Compound Key Functional Groups Polarity (logP) Reactivity
Target Compound 2-oxo, 5-amino, Boc-protected ~0.5 Keto-enol tautomerism; amine acylation
Tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate 2-methyl, 5-amino, Boc-protected ~1.2 Reduced H-bonding; alkylation reactions
Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Bromopyridine, oxadiazole ~2.8 Electrophilic aromatic substitution

Biological Activity

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an amino group, and a carboxylate group, which contribute to its biological properties. The presence of the tert-butyl group enhances its lipophilicity, facilitating interactions with various biological targets. The molecular formula is C₁₃H₁₉N₂O₃, with a molar mass of approximately 214.26 g/mol.

The biological activity of this compound is largely attributed to its structural similarity to amino acids, enabling it to participate in various biochemical pathways. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially offering neuroprotective effects.
  • Antimicrobial Activity : Certain derivatives exhibit effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential .

Neuroprotective Effects

Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has demonstrated efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR) Studies

A comparative analysis with similar compounds has highlighted the unique biological properties of this compound. The following table summarizes key compounds related to this structure:

Compound NameMolecular FormulaBiological ActivityUnique Features
Tert-butyl 3-amino-2-oxopiperidine-1-carboxylateC₁₃H₁₉N₂O₃AntimicrobialDifferent position of amino group
(S)-(+)-3-Amino-1-Boc-piperidineC₁₂H₁₈N₂O₂NeuroprotectiveBoc protection enhances stability
Tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylateC₁₅H₂₃N₂O₃AntimicrobialDimethyl substitution alters activity

Neuroprotective Studies

Research involving animal models has demonstrated that this compound can significantly reduce neuronal cell death caused by neurotoxic agents. In vitro studies showed a marked decrease in reactive oxygen species (ROS) levels when treated with this compound, indicating its potential as a neuroprotective agent .

Antimicrobial Efficacy

In vitro assays have confirmed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between a tert-butyl-protected piperidine precursor and amino/oxo-functionalized reagents. For example, tert-butyl carbamate derivatives are often synthesized using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Reaction optimization includes adjusting stoichiometry (1.2–1.5 eq of nucleophile), solvent polarity (e.g., DMF for polar intermediates), and temperature (0–25°C) to minimize side products. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity in scaled reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 230.16 for C11H19N2O3) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and resolves enantiomers when chiral columns are used .

Q. How is this compound purified to achieve >98% purity?

  • Methodological Answer : After synthesis, the crude product is purified via:
  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) .
  • Recrystallization : Ethanol/water mixtures (4:1) yield crystalline solids with minimal impurities .
  • HPLC : Semi-preparative HPLC (chiralpak AD-H column) resolves stereoisomers for enantiopure batches (>99% ee) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., Garner’s aldehyde) ensures diastereoselective nucleophilic addition .
  • Asymmetric Catalysis : Chiral catalysts like BINAP-Ru complexes induce enantioselective hydrogenation of ketone intermediates .
  • Chiral HPLC Validation : Post-synthesis analysis with chiral stationary phases (e.g., Chiralcel OD-H) confirms enantiomeric excess (ee > 99%) .

Q. What strategies optimize reaction yields in the synthesis of this compound under scale-up conditions?

  • Methodological Answer :
  • Solvent Optimization : Switch from dichloromethane to THF for better solubility of intermediates at higher concentrations (0.5 M) .
  • Temperature Control : Gradual warming (−20°C to 25°C) prevents exothermic side reactions (e.g., Boc-deprotection).
  • Catalyst Screening : DMAP (5 mol%) accelerates coupling efficiency by 30% compared to non-catalytic conditions .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Development : The piperidine scaffold serves as a core structure for neuraminidase inhibitors (e.g., influenza antivirals) and kinase modulators .
  • Prodrug Synthesis : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, enabling CNS drug development .
  • Structure-Activity Relationship (SAR) Studies : Modifications at the 5-amino and 2-oxo positions improve target binding (e.g., IC50 values < 100 nM for WDR5 inhibitors) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound synthesis: How to resolve them?

  • Methodological Answer :
  • Source Comparison : Yields vary due to divergent purification methods (e.g., 70% yield with flash chromatography vs. 85% with recrystallization) .
  • Reagent Quality : Lower-grade DCC (<95% purity) reduces coupling efficiency by 15–20% .
  • Moisture Sensitivity : Hydrolysis of the Boc group in humid conditions diminishes yields; use of molecular sieves (3Å) mitigates this .

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